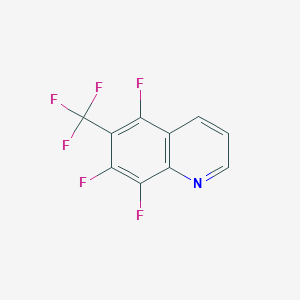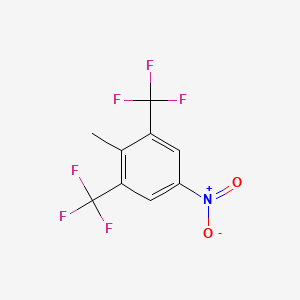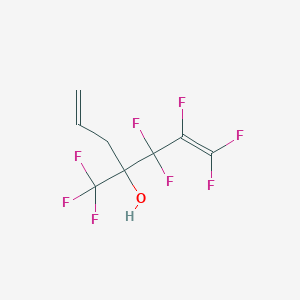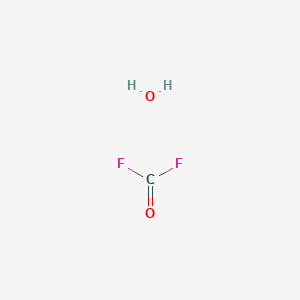
Carbonyl difluoride--water (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonyl difluoride–water (1/1) is a compound formed by the interaction of carbonyl difluoride (COF₂) with water. Carbonyl difluoride is a colorless, highly toxic gas with a pungent odor. It is a carbon oxohalide and is structurally similar to phosgene. The compound is known for its reactivity, especially with water, where it hydrolyzes to produce carbon dioxide and hydrogen fluoride .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbonyl difluoride can be synthesized through several methods:
Thermal Decomposition of Fluorinated Hydrocarbons: For example, the decomposition of tetrafluoromethane in the presence of water produces carbonyl difluoride and hydrogen fluoride.
Reaction of Phosgene with Hydrogen Fluoride: This method involves the reaction of phosgene (COCl₂) with hydrogen fluoride (HF) to produce carbonyl difluoride.
Fluorination of Carbon Monoxide: Using silver difluoride (AgF₂) as a fluorinating agent, carbon monoxide (CO) can be converted to carbonyl difluoride.
Industrial Production Methods
Industrial production of carbonyl difluoride typically involves the reaction of phosgene with hydrogen fluoride due to the availability of raw materials and the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonyl difluoride undergoes several types of chemical reactions:
Hydrolysis: Reacts with water to produce carbon dioxide (CO₂) and hydrogen fluoride (HF).
Fluorination: Acts as a fluorinating agent, introducing fluorine into various organic molecules.
Nucleophilic Substitution: Can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Water: Hydrolyzes carbonyl difluoride to CO₂ and HF.
Silver Difluoride (AgF₂): Used in the fluorination of carbon monoxide to produce carbonyl difluoride.
Hydrogen Fluoride (HF): Reacts with phosgene to produce carbonyl difluoride.
Major Products
Carbon Dioxide (CO₂): Produced from the hydrolysis of carbonyl difluoride.
Hydrogen Fluoride (HF): Also produced from the hydrolysis of carbonyl difluoride.
Wissenschaftliche Forschungsanwendungen
Carbonyl difluoride has several applications in scientific research:
Fluorinating Reagent: Used to introduce fluorine into organic molecules, which is valuable in the synthesis of pharmaceuticals and agrochemicals.
Intermediate in Organic Synthesis: Serves as an intermediate in the synthesis of various fluorinated organic compounds.
Material Science: Utilized in the production of fluorinated polymers and other advanced materials.
Wirkmechanismus
The primary mechanism of action of carbonyl difluoride involves its reactivity with nucleophiles. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to the substitution of fluorine atoms. In the presence of water, carbonyl difluoride hydrolyzes to produce carbon dioxide and hydrogen fluoride . The hydrolysis reaction is as follows: [ \text{COF}_2 + \text{H}_2\text{O} \rightarrow \text{CO}_2 + 2\text{HF} ]
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosgene (COCl₂): Structurally similar to carbonyl difluoride but contains chlorine instead of fluorine.
Carbonyl Bromide (COBr₂): Another carbon oxohalide with bromine atoms.
Formyl Fluoride (HCOF): Contains a formyl group with a fluorine atom.
Uniqueness
Carbonyl difluoride is unique due to its high reactivity and ability to act as a fluorinating agent. Its hydrolysis to produce hydrogen fluoride is also a distinctive feature, making it valuable in various chemical processes .
Eigenschaften
CAS-Nummer |
278182-20-0 |
|---|---|
Molekularformel |
CH2F2O2 |
Molekulargewicht |
84.022 g/mol |
IUPAC-Name |
carbonyl difluoride;hydrate |
InChI |
InChI=1S/CF2O.H2O/c2-1(3)4;/h;1H2 |
InChI-Schlüssel |
QZBHDPVTAHIYBF-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(F)F.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


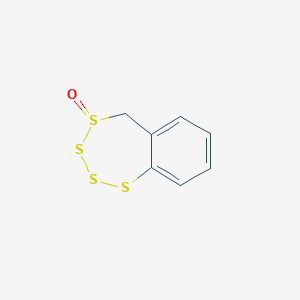
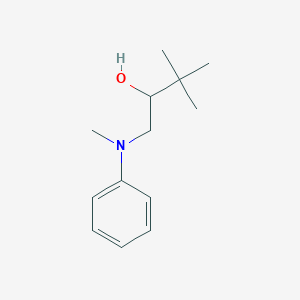
![3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol](/img/structure/B14244630.png)
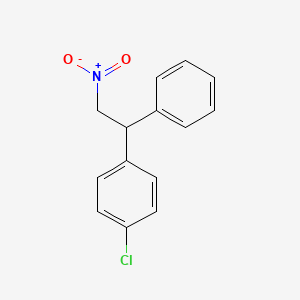
![1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14244636.png)
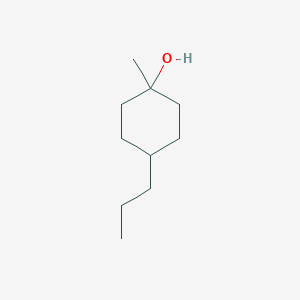
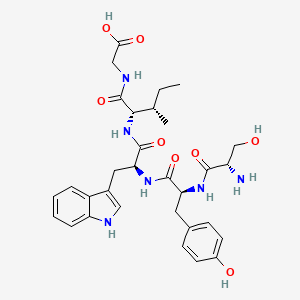
![acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol](/img/structure/B14244649.png)
